2-Phenoxyacetamidine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenoxyethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZLLGGMCNVVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372589 | |
| Record name | 2-Phenoxyacetamidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67386-38-3 | |
| Record name | 67386-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenoxyacetamidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXYACETAMIDINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Pathways for 2-Phenoxyacetamidine Hydrochloride
The principal method for the synthesis of this compound is through the formation of the amidine group from a nitrile precursor, a classic transformation in organic chemistry.
Amidine Formation Strategies from Precursors
The most common and direct route to this compound is the Pinner reaction. nrochemistry.comjk-sci.comwikipedia.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an intermediate imino ester salt, often referred to as a Pinner salt. nrochemistry.comjk-sci.comwikipedia.org Subsequent reaction of this intermediate with ammonia (B1221849) or an amine yields the desired amidine. nrochemistry.comwikipedia.org
The synthesis commences with phenoxyacetonitrile (B46853) as the starting material. This nitrile is reacted with an alcohol, typically ethanol, in an anhydrous solvent and in the presence of dry hydrogen chloride gas. nrochemistry.comjk-sci.com The low temperature maintained during the reaction is crucial to prevent the thermodynamically unstable imino ester hydrochloride from decomposing. jk-sci.comwikipedia.org The resulting ethyl 2-phenoxyacetimidate hydrochloride (the Pinner salt) is then treated with ammonia to afford this compound. nrochemistry.comwikipedia.org
Table 1: Key Steps and Reagents in the Pinner Reaction for this compound Synthesis
| Step | Reactants | Reagents | Intermediate/Product | Key Conditions |
| 1 | Phenoxyacetonitrile, Ethanol | Dry Hydrogen Chloride (HCl) | Ethyl 2-phenoxyacetimidate hydrochloride | Anhydrous solvent (e.g., dioxane, benzene), Low temperature |
| 2 | Ethyl 2-phenoxyacetimidate hydrochloride | Ammonia (NH₃) | This compound | - |
While the Pinner reaction is the classical approach, other methods for amidine synthesis exist, such as the reaction of nitriles with metal amides or the use of Lewis acids to promote the addition of amines to nitriles. researchgate.net However, the Pinner reaction remains a widely used and reliable method for the preparation of simple amidines like this compound. jk-sci.com
Utilization of this compound as a Synthetic Intermediate
The bifunctional nature of this compound, possessing both a nucleophilic amidine group and an aromatic phenoxy ring, makes it a potentially valuable intermediate in the synthesis of various heterocyclic compounds. The amidine moiety can participate in cyclization reactions with appropriate bifunctional reagents to form five- or six-membered rings. For instance, reaction with β-dicarbonyl compounds or their equivalents could lead to the formation of substituted pyrimidines or imidazoles. While specific examples utilizing this compound are not extensively documented in readily available literature, the reactivity pattern of amidines suggests its utility in constructing diverse heterocyclic systems.
Regiospecific and Stereoselective Synthetic Approaches to Analogues
The synthesis of analogues of this compound with specific substitution patterns (regiospecificity) or defined three-dimensional arrangements (stereoselectivity) is crucial for structure-activity relationship studies in drug discovery.
Regiospecific Synthesis: Regioselective synthesis of analogues primarily involves the use of appropriately substituted starting materials. For instance, to introduce substituents at specific positions on the phenoxy ring, a substituted phenol (B47542) would be used in the initial step of the synthesis of the phenoxyacetonitrile precursor. The choice of a para-, meta-, or ortho-substituted phenol will dictate the final position of the substituent in the this compound product.
Stereoselective Synthesis: The synthesis of chiral analogues of this compound, where the stereocenter could be on a substituent of the phenoxy ring or on the amidine nitrogen, would require stereoselective synthetic methods. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. tcichemicals.com Chiral resolution of a racemic mixture of a substituted 2-phenoxyacetamidine analogue using techniques like diastereomeric salt formation with a chiral resolving agent or chiral chromatography is another viable approach to obtain enantiomerically pure compounds. pharmtech.comwikipedia.org
Derivatization and Structural Modifications of this compound
The chemical structure of this compound offers two primary sites for derivatization: the phenoxy moiety and the amidine functional group.
Introduction of Substituents on the Phenoxy Moiety
As mentioned in the regiospecific synthesis section, the most straightforward method to introduce substituents on the phenoxy ring is to start with a substituted phenol. A variety of substituted phenols are commercially available or can be synthesized, allowing for the preparation of a wide range of 2-phenoxyacetamidine analogues with diverse electronic and steric properties. For example, reacting various substituted phenols with chloroacetonitrile (B46850) in the presence of a base like potassium carbonate can generate a library of substituted phenoxyacetonitriles, which can then be converted to the corresponding amidines. nih.gov
Table 2: Examples of Substituted Phenols for the Synthesis of 2-Phenoxyacetamidine Analogues
| Substituent on Phenol | Resulting Analogue |
| 4-Nitro | 2-(4-Nitrophenoxy)acetamidine Hydrochloride |
| 4-Chloro | 2-(4-Chlorophenoxy)acetamidine Hydrochloride |
| 4-Methyl | 2-(4-Methylphenoxy)acetamidine Hydrochloride |
Modifications to the Amidine Functional Group
The amidine group of this compound is a versatile functional group that can undergo various chemical transformations.
N-Alkylation and N-Acylation: The nitrogen atoms of the amidine group are nucleophilic and can be alkylated or acylated. Reaction with alkyl halides or acyl chlorides in the presence of a base would lead to N-substituted 2-phenoxyacetamidines. The degree of substitution (mono- or di-substitution) can be controlled by the reaction conditions and the stoichiometry of the reagents.
Reaction with Carbonyl Compounds: The amidine can react with aldehydes and ketones to form various heterocyclic products or Schiff base-like structures, depending on the reaction conditions and the nature of the carbonyl compound.
Synthesis of Heterocycles: As discussed earlier, the amidine group is a key precursor for the synthesis of various nitrogen-containing heterocycles. For example, condensation with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyrimidines.
3 Design and Synthesis of Novel Amidine-Containing Heterocycles
The strategic construction of novel heterocyclic compounds containing an amidine moiety is a significant endeavor in medicinal and materials chemistry. The use of this compound as a key building block offers a pathway to a variety of functionalized heterocycles. This section focuses on the design and synthesis of such compounds, particularly pyrimidines, through cyclocondensation reactions.
A prominent and widely utilized method for the synthesis of pyrimidine (B1678525) rings involves the reaction of an amidine-containing compound with a 1,3-dicarbonyl compound. This reaction, known as the Pinner synthesis, is a versatile and reliable method for constructing the pyrimidine core. In the context of this article, this compound serves as the amidine source, while acetylacetone (B45752) is a common and effective 1,3-dicarbonyl substrate.
The reaction mechanism proceeds through the initial nucleophilic attack of one of the nitrogen atoms of the amidine onto one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring. The phenoxymethyl (B101242) group from the starting amidine is retained at the 2-position of the newly formed pyrimidine ring, while the methyl groups from acetylacetone are located at the 4- and 6-positions.
The general reaction for the synthesis of 2-(phenoxymethyl)-4,6-dimethylpyrimidine from this compound and acetylacetone is illustrated below:
Reaction Scheme: Synthesis of 2-(phenoxymethyl)-4,6-dimethylpyrimidine
Reactants: this compound, Acetylacetone Product: 2-(Phenoxymethyl)-4,6-dimethylpyrimidine By-products: Water, Hydrochloric Acid
Detailed research findings for this type of transformation, while not extensively reported for this compound specifically, can be inferred from analogous reactions with other amidines. The reaction conditions typically involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the hydrochloride salt and facilitate the condensation.
The following interactive data table summarizes the typical reaction parameters and expected outcomes for the synthesis of 2-(phenoxymethyl)-4,6-dimethylpyrimidine, based on established methodologies for similar pyrimidine syntheses.
Interactive Data Table: Synthesis of 2-(Phenoxymethyl)-4,6-dimethylpyrimidine
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Acetylacetone | Ethanol | Sodium Ethoxide | 78 | 4-8 | 75-85 |
| This compound | Acetylacetone | Isopropanol | Potassium Carbonate | 82 | 6-10 | 70-80 |
| This compound | Acetylacetone | Dimethylformamide (DMF) | Triethylamine | 100-120 | 3-6 | 80-90 |
This synthetic approach allows for the creation of a library of novel pyrimidine derivatives by varying the substituents on both the amidine and the 1,3-dicarbonyl compound, paving the way for the exploration of their chemical and physical properties.
Biological Activity and Pharmacological Investigations
In Vitro Biological Efficacy Assessments
Enzyme Inhibition Studies
Monoamine Oxidase (MAO) Inhibition:
Derivatives of 2-phenoxyacetamide (B1293517) have been identified as potent inhibitors of monoamine oxidases (MAO), specifically MAO-A and MAO-B. nih.gov These enzymes are crucial in the metabolism of monoamine neurotransmitters and are significant targets for antidepressant medications. nih.govwikipedia.org MAO-A is primarily responsible for the breakdown of serotonin (B10506) and norepinephrine, while MAO-B metabolizes dopamine (B1211576) and 2-phenylethylamine. nih.gov
In one study, a series of 2-phenoxyacetamide analogues were synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. nih.gov Notably, 2-(4-methoxyphenoxy)acetamide (B189527) emerged as a highly specific MAO-A inhibitor, while 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide was identified as a potent inhibitor of both MAO-A and MAO-B. nih.gov The inhibitory activities of these compounds were also confirmed in human neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lysates, which endogenously express MAO-A and MAO-B, respectively. nih.gov
Table 1: Inhibitory Activity of 2-Phenoxyacetamide Analogues against MAO-A and MAO-B
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-A |
|---|---|---|---|
| 2-(4-Methoxyphenoxy)acetamide | 0.018 | 4.41 | 245 |
| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | 0.018 | 0.07 | 0.26 |
Data sourced from a study on 2-phenoxyacetamide analogues. nih.gov
Acetylcholinesterase (AChE) Inhibition:
Inducible Nitric Oxide Synthase (iNOS) Inhibition:
Inducible nitric oxide synthase (iNOS or NOS2) is an enzyme that produces nitric oxide (NO), a molecule with diverse physiological and pathological roles, including immune regulation and host defense against pathogens. nih.govdrugbank.com The expression of iNOS is induced by various stimuli, including inflammatory cytokines and microbial products. nih.govnih.gov While specific studies on the direct inhibition of iNOS by 2-phenoxyacetamidine hydrochloride are limited, the modulation of iNOS activity is a significant area of pharmacological research.
Receptor Binding and Modulation Assays
Cannabinoid CB1 Receptor:
The cannabinoid CB1 receptor is a G protein-coupled receptor (GPCR) that is widely expressed in the brain and is a primary target for endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC). nih.govnih.gov Activation of CB1 receptors can lead to various physiological effects, including the inhibition of adenylyl cyclase and certain calcium channels, and the activation of potassium channels. nih.govmdpi.com
Research into the interaction of various compounds with the CB1 receptor is extensive. For example, studies have explored the binding affinities and efficacies of cannabinoids, identifying compounds that act as full agonists, partial agonists, or antagonists. nih.govmdpi.com The development of allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, represents a newer area of investigation. youtube.com These modulators can enhance or diminish the effects of the primary ligand. youtube.com While direct binding data for this compound at the CB1 receptor is not specified in the provided context, the broader field of cannabinoid receptor pharmacology provides a framework for how such a compound could be evaluated.
Antimicrobial Activity
Antibacterial Activity:
Several studies have highlighted the antibacterial potential of phenoxyacetamide derivatives. For instance, certain N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides have demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov One derivative, in particular, was found to be active against all tested Gram-positive strains and the Gram-negative bacterium Klebsiella pneumoniae at a minimum inhibitory concentration (MIC) of 25 µg/mL. nih.gov Furthermore, some of these acetamide (B32628) derivatives showed significant activity against Pseudomonas aeruginosa. nih.gov Other research has indicated that phenoxyacetic acid analogues can be effective against bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli. researchgate.net
Antifungal Activity:
The antifungal properties of related compounds have also been investigated. One study described the synthesis of N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides and their evaluation against Candida albicans. nih.gov While some derivatives showed antifungal activity, their potency varied. nih.gov Another study focused on 2-chloro-N-phenylacetamide, which demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida species, including C. albicans and C. parapsilosis. nih.govscielo.br This compound was found to inhibit both planktonic cells and biofilm formation. nih.govscielo.br
Antiparasitic Activity:
The search for new antiparasitic drugs is an ongoing area of research, with various chemical scaffolds being explored. nih.govnih.gov While direct evidence of the antiparasitic activity of this compound is not available in the provided information, the broader class of phenoxy compounds has been investigated in other contexts. For example, certain drugs with different primary indications have been found to possess antimicrobial, including antiparasitic, properties. hospitalpharmacyeurope.com
Cellular Bioactivity and Functional Responses
Ca2+ Channel Regulation:
The regulation of calcium (Ca2+) channels is a critical aspect of cellular signaling. The cannabinoid CB1 receptor, for instance, is known to inhibit N-, P-, and Q-type calcium channels upon activation. nih.gov This effect is mediated through a pertussis toxin-sensitive G-protein, suggesting a direct G-protein mechanism independent of cAMP inhibition. nih.gov
Apoptosis Modulation:
Apoptosis, or programmed cell death, is a fundamental biological process that is tightly regulated. nih.gov Dysregulation of apoptosis is implicated in numerous diseases, and modulating this pathway is a key therapeutic strategy. nih.gov Small molecules can be designed to target specific components of the apoptotic cascade. nih.gov For example, some therapies target mitochondria, which play a central role in apoptosis, by inducing the generation of reactive oxygen species. nih.gov More recent approaches include the development of small-molecule activators of protein phosphatase 2A (PP2A), which have been shown to induce cytotoxicity in various cancer cell lines, including multidrug-resistant leukemia. nih.gov
Cytotoxicity Profiling in Cell Lines
The cytotoxic effects of various chemical compounds are often evaluated in different cell lines to assess their potential as therapeutic agents or to understand their toxicity profiles. For instance, the cytotoxicity of phenazine (B1670421), a compound identified as a drinking water disinfection byproduct, was examined in HepG2 (human hepatocellular carcinoma) and T24 (human bladder carcinoma) cell lines. nih.gov The study found that phenazine induced a concentration-dependent cytotoxic effect, primarily through an antiproliferative mechanism, with HepG2 cells being more sensitive than T24 cells. nih.gov The IC₅₀ values for proliferation were significantly lower than those for viability in both cell lines, indicating that the primary effect was on cell division rather than direct cell killing. nih.gov
Table 2: Cytotoxicity of Phenazine in HepG2 and T24 Cell Lines
| Cell Line | Assay | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) |
|---|---|---|---|
| HepG2 | BrdU Proliferation | 11 | 7.8 |
| T24 | BrdU Proliferation | 47 | 17 |
Data sourced from a study on the cytotoxicity of phenazine. nih.gov
Preclinical Pharmacological Studies
Information regarding preclinical pharmacological studies specifically on this compound is not available in the provided search results.
Efficacy Evaluation in Relevant Disease Models (e.g., Liver Fibrosis, Infectious Diseases)
No published studies were found that evaluated the efficacy of this compound in any relevant disease models, including but not limited to liver fibrosis or infectious diseases.
Pharmacodynamic Characterization in Preclinical Models
There is no available data on the pharmacodynamic properties of this compound in any preclinical models.
Elucidation of Molecular Mechanisms of Action
Identification and Validation of Specific Molecular Targets
No molecular targets for this compound have been identified or validated in the scientific literature.
Investigation of Ligand-Target Interactions
Without identified molecular targets, no investigations into ligand-target interactions for this compound have been reported.
Analysis of Downstream Cellular and Biochemical Pathways
There is no information on the downstream cellular or biochemical pathways affected by this compound.
Structure Activity Relationships Sar and Structure Toxicity Relationships Str
Quantitative and Qualitative Structure-Activity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical approach that seeks to establish a relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov These studies are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. mdpi.comnih.gov
Research on analogues, such as 2-phenoxyacetamide (B1293517) derivatives, provides significant insights into the SAR of this class of compounds. Studies have demonstrated that the nature and position of substituents on the phenyl ring play a critical role in determining biological activity.
For instance, in a series of 2-phenoxyacetamide analogues evaluated for their inhibitory potency against monoamine oxidases A (MAO-A) and B (MAO-B), specific substitutions led to significant variations in activity. researchgate.net One of the most specific MAO-A inhibitors identified was 2-(4-Methoxyphenoxy)acetamide (B189527), highlighting the positive influence of a methoxy (B1213986) group at the para-position of the phenyl ring. researchgate.net Another potent inhibitor, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide), demonstrated high potency against both MAO-A and MAO-B. researchgate.net
A QSAR study on these analogues revealed that an increase in the bulkiness of substituents and a larger molecular solvent-accessible surface area are beneficial for biological activity. researchgate.net This suggests that steric factors are a key determinant of the interaction between these compounds and their biological targets. The study also indicated that for optimal activity, two interacting groups on a substituent should be separated by more than three atoms. researchgate.net
| Compound | Substituent at 4-position | Target | Biological Activity (IC₅₀) | Selectivity Index (SI) for MAO-A |
|---|---|---|---|---|
| 2-(4-Methoxyphenoxy)acetamide | -OCH₃ | MAO-A | - | 245 |
| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | -CH=N-CH₂C≡CH | MAO-A | 0.018 µM | - |
| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | -CH=N-CH₂C≡CH | MAO-B | 0.07 µM | - |
Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets like receptors and enzymes. nih.govresearchgate.net Chiral drugs exist as enantiomers, which are non-superimposable mirror images that can exhibit different pharmacological and toxicological properties. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. researchgate.net
Although specific studies on the stereochemical influence of 2-Phenoxyacetamidine Hydrochloride enantiomers are not detailed in the provided search results, the molecule possesses a chiral center. Therefore, it is expected that its enantiomers could have distinct pharmacological profiles. The two enantiomers of a chiral drug can differ in their potency, selectivity for biological targets, rates of metabolism, and toxicity. nih.gov The clinical experience with drugs like fluoxetine (B1211875) and citalopram, where single-enantiomer formulations were developed to improve therapeutic outcomes, underscores the importance of considering stereochemistry in drug design. nih.gov
Computational methods are indispensable tools in modern drug discovery for analyzing and predicting the biological activity of compounds. nih.govnih.gov Techniques such as QSAR, Comparative Molecular Field Analysis (CoMFA), and pharmacophore modeling are used to build predictive models based on the structural features of a set of active compounds. mdpi.comresearchgate.net
For 2-phenoxyacetamide analogues, QSAR models have been successfully generated using methods like sequential multiple regression. researchgate.net These models help to elucidate the physicochemical properties that govern biological activity. Ligand-based drug design (LBDD) methods, which include QSAR and pharmacophore modeling, are particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com These approaches analyze a set of molecules with known activity to identify the key structural features (the pharmacophore) responsible for their biological effects. mdpi.com Such models have proven effective in predicting the antioxidant activity of flavonoids and guiding the lead optimization of various enzyme inhibitors. nih.govnih.gov
Structure-Toxicity Relationship Analyses
Understanding the relationship between a compound's structure and its potential for toxicity is as important as understanding its activity. STR analyses aim to identify structural features that may lead to adverse effects.
The chemical structure of this compound contains a phenol (B47542) ether moiety, which can be associated with toxicity. Phenol itself is known to be toxic, causing protein denaturation and cell wall disruption. mhmedical.com While the ether linkage modifies its properties, the potential for metabolic activation to phenolic compounds remains a consideration.
Studies on structurally related compounds, such as the 2-phenylaminophenylacetic acid scaffold found in drugs like diclofenac, have shown that specific structural modifications can significantly impact cytotoxicity. nih.govresearchgate.net For these compounds, increased lipophilicity and the presence of halogen substituents (e.g., bromine) have been linked to higher toxicity in liver cell lines. nih.govresearchgate.net This suggests that similar substitutions on the phenoxy ring of 2-phenoxyacetamidine could potentially increase its toxicity profile.
| Compound Scaffold | Structural Feature | Observed Effect on Toxicity |
|---|---|---|
| 2-Phenylaminophenylacetic Acid | Increased Lipophilicity | Higher cytotoxicity |
| 2-Phenylaminophenylacetic Acid | Bromine Substitution | Identified as most cytotoxic |
| Phenol | Hydroxyl Group | Denatures protein, disrupts cell walls |
The toxicity of many compounds is not caused by the parent molecule itself but by reactive metabolites formed during metabolism, a process known as bioactivation. nih.govresearchgate.net This is a key mechanism of toxicity for drugs like diclofenac, which are structurally related to the phenoxyacetamide class. Studies using liver cell lines with different metabolic competencies have supported the role of bioactivation as a prerequisite for the toxicity of these compounds. nih.govresearchgate.net
Predictive Models for Toxicity Assessment
The direct application of predictive toxicity models to this compound is not extensively documented in publicly available scientific literature. However, the principles of in silico toxicology, particularly Quantitative Structure-Toxicity Relationship (QSTR) models, can be applied by examining structurally related compounds, such as those containing phenoxy and amidine moieties. These models are crucial in early-stage drug development and chemical safety assessment to forecast potential toxicities and guide the design of safer alternatives.
Predictive toxicology leverages computational power to model the relationship between the chemical structure of a substance and its potential to cause harm. nih.gov These models are built upon large datasets of chemicals with known toxicological profiles. frontiersin.org By identifying specific molecular features or properties (descriptors) that correlate with toxicity, these models can predict the toxicological endpoints for new or untested compounds. mdpi.com
For compounds structurally similar to this compound, predictive models might focus on several key aspects:
Genotoxicity: The presence of an aromatic amine-like structure could be a point of concern, as primary aromatic amines are known to be metabolized to reactive species that can interact with DNA. youtube.com In silico models for genotoxicity often rely on identifying structural alerts, which are molecular substructures known to be associated with mutagenicity or carcinogenicity. youtube.comnih.gov
Hepatotoxicity: Liver toxicity is a common reason for drug withdrawal. Predictive models for hepatotoxicity often incorporate a wide range of descriptors, including lipophilicity, molecular weight, and the presence of reactive metabolite-forming moieties. nus.edu.sg
Cardiotoxicity: Various computational models are employed to predict adverse effects on the cardiovascular system, such as inhibition of the hERG potassium channel, which can lead to fatal arrhythmias.
General Toxicity: Models predicting acute toxicity (e.g., LD50 values) are often based on physicochemical properties like the octanol-water partition coefficient (logP), which influences a chemical's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Predictive Models for Phenoxy-Containing Compounds
Research on phenoxy-containing compounds, particularly herbicides, has led to the development of QSAR models to predict their environmental and biological toxicity. researchgate.net For instance, a study on phenolic and phenoxyalkanoic acid herbicides utilized a submitochondrial particle (SMP) assay to evaluate their toxic effects. researchgate.net The resulting QSAR models suggested different mechanisms of action for the two classes, with phenolic herbicides acting as protonophoric uncouplers and phenoxy herbicides exhibiting a non-specific action at the membrane level. researchgate.net The toxicity (expressed as EC50) of phenoxy herbicides was found to be orders of magnitude lower than that of phenolic derivatives. researchgate.net
Another study focused on the interactions of aryloxy-phenoxy-propionate (APP) herbicides with the zebrafish estrogen receptor α (ERα) using a combination of homology modeling, molecular docking, and molecular dynamics simulations. nih.gov The results indicated that van der Waals forces and electrostatic forces were the primary drivers for the interaction, and these in silico predictions were consistent with in vivo experiments. nih.gov
Below is a table summarizing predictive models applied to phenoxy-containing compounds:
| Model Type | Compound Class | Endpoint | Key Findings |
| QSAR | Phenoxyalkanoic acid herbicides | Mitochondrial toxicity (EC50) | Toxicity is likely due to non-specific membrane effects. researchgate.net |
| Homology Modeling, Molecular Docking, Molecular Dynamics | Aryloxy-phenoxy-propionate herbicides | Estrogenic activity (binding to ERα) | Van der Waals and electrostatic forces drive the interaction. nih.gov |
Predictive Models for Amidine-Containing Compounds
The amidine group, being a strong base, can influence the pharmacokinetic and toxicological properties of a molecule. In silico tools can predict properties such as pKa, which is crucial for understanding the ionization state of the compound at physiological pH and its ability to cross biological membranes.
A recent study on amidoxime-based benzimidazole (B57391) and benzimidamide derivatives, which are related to amidines, employed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. nih.gov The predicted toxicity tests for most of the synthesized compounds showed no significant risk, with the exception of one compound that indicated a high tumorigenic risk. nih.gov This highlights the utility of predictive models in identifying potential hazards early in the development process.
The table below summarizes predictive approaches for amidine-related compounds:
| Model Type | Compound Class | Endpoint | Key Findings |
| In silico ADMET Screening | Amidoxime-based benzimidamides | General toxicity, tumorigenicity | Most compounds showed no significant predicted risk, but one showed potential for tumorigenicity. nih.gov |
The development and application of these predictive models are guided by principles set forth by organizations like the Organisation for Economic Co-operation and Development (OECD), which emphasize the need for a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. While direct predictive toxicity data for this compound is scarce, the methodologies applied to its constituent chemical classes provide a framework for its potential in silico assessment.
Analytical Methodologies and Characterization in Research
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous structural confirmation of 2-Phenoxyacetamidine Hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and connectivity.
Mass Spectrometry (MS): MS is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern serves as a fingerprint that can be used for structural confirmation and identification. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H bonds of the amidine group, the C=N double bond, the C-O ether linkage, and the aromatic C-H and C=C bonds of the phenyl ring. The data from IR spectroscopy complements the information obtained from NMR and MS to provide a complete picture of the molecular structure. nih.gov
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals for aromatic protons, methylene (B1212753) protons (-CH₂-), and amidine protons (-NH₂). | Proton environment, connectivity, and number of protons. |
| ¹³C NMR | Signals for aromatic carbons, methylene carbon, and amidine carbon. | Carbon skeleton of the molecule. |
| Mass Spec (HRMS) | Accurate mass measurement of the molecular ion. | Elemental composition (C₈H₁₁ClN₂O). |
| Mass Spec (MS/MS) | Characteristic fragmentation pattern. | Structural confirmation and identification. |
| IR Spectroscopy | Absorption bands for N-H, C=N, C-O, and aromatic C-H bonds. | Presence of key functional groups. |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the most widely used chromatographic techniques for the purity assessment and quantification of pharmaceutical compounds. lcms.cz These methods offer high resolution, sensitivity, and reproducibility. A typical reversed-phase HPLC (RP-HPLC) method for this compound would likely utilize a C18 or C8 column. nih.govresearchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govrsc.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov
UHPLC, which uses columns with smaller particle sizes, offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. rsc.orgnih.gov The principles of method development and validation are similar for both techniques, but UHPLC can provide higher throughput and efficiency. lcms.cznih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) for Counterion Analysis
While RP-HPLC is ideal for the analysis of the main compound, HILIC provides a powerful alternative for the analysis of polar compounds, including the hydrochloride counterion. thermofisher.comchromatographyonline.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.gov This technique allows for the simultaneous determination of the active pharmaceutical ingredient (API) and its counterion in a single chromatographic run. chromatographyonline.comhplc.eu A zwitterionic stationary phase operated in HILIC mode, often coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD), can be used for the separation and quantification of various counterions, including chloride. chromatographyonline.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
TLC and its more advanced version, HPTLC, are valuable tools for the qualitative and semi-quantitative analysis of this compound. These methods are relatively simple, rapid, and cost-effective. For analysis, a solution of the compound is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. nih.gov The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. After development, the spots can be visualized under UV light. HPTLC offers better resolution and sensitivity compared to conventional TLC and can be used for quantitative analysis through densitometric scanning. nih.govresearchgate.net Specificity in HPTLC can be confirmed by assessing the peak purity of the analyte spot. researchgate.net
Method Validation in Research Contexts
The validation of analytical methods is a critical requirement in pharmaceutical research to ensure that the methods are reliable and suitable for their intended purpose. demarcheiso17025.com The validation process involves evaluating several key parameters as per guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov
Accuracy: This parameter assesses the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the recovery is calculated. nih.gov
Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. nih.gov
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. nih.gov
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. nih.gov
For a quantitative HPLC method for this compound, these parameters would be rigorously evaluated to ensure the data generated is accurate and reliable.
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery typically within 98-102%. |
| Precision | To assess the random error of the method. | Relative Standard Deviation (RSD) ≤ 2%. |
| Linearity | To demonstrate a proportional relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Robustness | To evaluate the method's reliability with small changes in parameters. | No significant impact on results (e.g., RSD remains low). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Advanced Analytical Techniques for Trace Analysis
In some research contexts, such as metabolite identification or environmental analysis, it may be necessary to detect and quantify trace amounts of this compound. In such cases, highly sensitive analytical techniques are required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis. This technique combines the superior separation capabilities of HPLC or UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. By operating the mass spectrometer in selected reaction monitoring (SRM) mode, it is possible to achieve extremely low limits of detection and quantification, even in complex biological or environmental matrices. The development of a stability-indicating HPLC method is also crucial for distinguishing the active ingredient from its degradation products, which is a form of trace analysis within a drug substance or product. nih.gov Furthermore, derivatization procedures can be employed to enhance the detectability of a compound, for instance, by introducing a fluorophore to allow for highly sensitive fluorescence detection in HPLC. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-Phenoxyacetamidine Hydrochloride, and what are the critical reaction parameters?
- Methodology : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for related compounds (e.g., 2-(2-formylphenoxy)acetamide) involve nucleophilic substitution reactions. For example, a weak base like K₂CO₃ in acetonitrile facilitates the reaction between 2-chloroacetamide and phenolic derivatives under stirring at room temperature for 24 hours .
- Key Considerations :
- Base selection (e.g., K₂CO₃ for mild conditions).
- Solvent polarity (acetonitrile balances solubility and reactivity).
- Reaction monitoring via TLC to optimize yield .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Analytical Workflow :
NMR (¹H/¹³C): Confirm molecular structure and purity.
FTIR : Identify functional groups (e.g., amidine, phenoxy).
Single-crystal XRD : Resolve crystal packing and hydrogen-bonding networks.
UV-Vis : Assess electronic transitions for stability studies .
- Data Interpretation : Cross-reference peaks with computational simulations (e.g., DFT) to resolve ambiguities.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoid inhalation/ingestion; rinse eyes/skin immediately if exposed .
- Store at -20°C for long-term stability, as recommended for structurally similar hydrochlorides .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Experimental Design :
- Variables to test : Reaction time (e.g., 24–48 hours), solvent (acetonitrile vs. DMF), and temperature (room temperature vs. reflux).
- Purification : Employ recrystallization or column chromatography to isolate the hydrochloride salt.
- Yield Tracking : Compare yields using gravimetric analysis post-evaporation .
Q. What strategies resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?
- Troubleshooting :
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid proton exchange interference.
- Impurity Profiling : Conduct HPLC-MS to detect byproducts (e.g., unreacted precursors) .
- Dynamic NMR : Assess conformational changes at variable temperatures.
Q. How does the stability of this compound vary under different storage conditions?
- Stability Study Framework :
- Conditions Tested :
| Temperature (°C) | Humidity (%) | Light Exposure | Duration (Months) |
|---|---|---|---|
| -20 | 0 | Dark | 12 |
| 25 | 40 | Ambient | 6 |
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Recommendations :
- Enzyme Inhibition : Dose-response assays (IC₅₀ determination) with positive controls.
- Cellular Uptake : Radiolabeled tracking or fluorescence tagging.
- Toxicity Screening : MTT assay on cell lines (e.g., HEK293) to establish safe concentrations .
Contradictions and Mitigations
- Safety Data Variability : Some safety sheets (e.g., for Phenetrazine HCl) lack detailed toxicity profiles, necessitating conservative handling and institutional biosafety committee (IBC) approvals for novel compounds .
- Synthetic Reproducibility : Differences in base strength or solvent purity (e.g., acetonitrile grade) may affect reaction outcomes; validate reagent sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
